Bienvenue dans la boutique en ligne BenchChem!

1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Anticonvulsant drug discovery Sodium channel modulation Structure-activity relationship (SAR)

1-[(2,5-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1338663-72-1; molecular formula C₁₀H₇F₂N₃O₂; MW 239.18 g/mol) is a 1,4-disubstituted 1H-1,2,3-triazole-4-carboxylic acid derivative bearing a 2,5-difluorobenzyl substituent at the N1 position. This compound belongs to a therapeutically validated scaffold class: the closely related 2,6-difluorobenzyl regioisomer (CAS 166196-11-8, CGP-47292) is the major inactive metabolite of the marketed antiepileptic drug rufinamide, while the 2,5-difluorobenzyl-1H-1,2,3-triazole-4-carboxamide is explicitly claimed in patent US 4,789,680 as an anticonvulsant agent.

Molecular Formula C10H7F2N3O2
Molecular Weight 239.18 g/mol
CAS No. 1338663-72-1
Cat. No. B1487795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
CAS1338663-72-1
Molecular FormulaC10H7F2N3O2
Molecular Weight239.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CN2C=C(N=N2)C(=O)O)F
InChIInChI=1S/C10H7F2N3O2/c11-7-1-2-8(12)6(3-7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17)
InChIKeyLQYIIRWKKKNVTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2,5-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1338663-72-1): Core Identity and Comparator Landscape


1-[(2,5-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1338663-72-1; molecular formula C₁₀H₇F₂N₃O₂; MW 239.18 g/mol) is a 1,4-disubstituted 1H-1,2,3-triazole-4-carboxylic acid derivative bearing a 2,5-difluorobenzyl substituent at the N1 position [1]. This compound belongs to a therapeutically validated scaffold class: the closely related 2,6-difluorobenzyl regioisomer (CAS 166196-11-8, CGP-47292) is the major inactive metabolite of the marketed antiepileptic drug rufinamide, while the 2,5-difluorobenzyl-1H-1,2,3-triazole-4-carboxamide is explicitly claimed in patent US 4,789,680 as an anticonvulsant agent [2][3]. The compound is primarily sourced as a research-grade intermediate or building block for medicinal chemistry programs, with typical commercial purity specifications of 95% .

Why Unsubstituted or Differently Fluorinated Benzyl-Triazole Carboxylic Acids Cannot Substitute for the 2,5-Difluorobenzyl Isomer


Benzyl-1H-1,2,3-triazole-4-carboxylic acids are not functionally interchangeable across fluorination regioisomers. The position and number of fluorine atoms on the benzyl ring critically modulate lipophilicity (clogP), electronic distribution, metabolic stability, and target binding complementarity. Critically, this regioisomer is neither the 2,6-difluorobenzyl variant (the rufinamide metabolite scaffold, dominant in the patent literature [1]) nor the 2,4-difluorobenzyl variant (CAS 1351821-08-3), each of which occupies a distinct region of physicochemical and pharmacological space . The 2,5-difluoro substitution pattern places one fluorine ortho and one fluorine meta to the methylene linker, generating a unique dipole moment, steric profile, and hydrogen-bonding environment that cannot be replicated by mono-fluoro, non-fluorinated, or alternative difluoro regioisomers [2]. In drug discovery programs—particularly those exploring sodium channel modulation, anticonvulsant activity, or kinase inhibition—even a single fluorine positional shift can alter target potency by an order of magnitude or more, making the specific CAS number a non-negotiable procurement specification.

Quantitative Differentiation Evidence: 1-[(2,5-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid vs. Closest Analogs


Fluorine Substitution Regioisomerism: Patent-Cited Anticonvulsant Scaffold Differentiation vs. 2,6-Difluoro and 2,4-Difluoro Isomers

The 2,5-difluorobenzyl substitution pattern is explicitly claimed as a distinct entity in the foundational aralkyltriazole anticonvulsant patent family. In US 4,789,680, claim 3 enumerates o-fluorophenyl, 2,3-difluorophenyl, 2,5-difluorophenyl, and 2,6-difluorophenyl as separate, non-interchangeable substituent options within the generic Markush structure [1]. Within the same patent, the 2,5-difluorobenzyl-1H-1,2,3-triazole-4,5-dicarboxamide (claim 19) and 2,5-difluorobenzyl-1H-1,2,3-triazole-4-carboxamide (compound 14) are listed as individually named species alongside the 2,6-difluoro analog, indicating that the inventors considered each fluorination pattern to confer a distinct pharmacological profile warranting separate compositional protection [1]. This patent-based differentiation is reinforced by independent SAR literature demonstrating that the position of fluorine on the benzyl ring of triazole-containing anticonvulsants significantly alters in vivo efficacy: in a related benzothiazole-triazole series, the rank order for anticonvulsant activity was m-F ≈ p-F > o-F, suggesting that the meta-fluorine present in the 2,5-difluoro isomer (but absent in the 2,6-difluoro isomer) contributes uniquely to pharmacology [2].

Anticonvulsant drug discovery Sodium channel modulation Structure-activity relationship (SAR)

Physicochemical Property Differentiation: Computed LogP and Topological Polar Surface Area Distinguish the 2,5-Difluoro Isomer from Non-Fluorinated and Mono-Fluorinated Analogs

Computationally derived physicochemical properties highlight the distinct molecular profile of the 2,5-difluorobenzyl-triazole carboxylic acid relative to non-fluorinated and alternative fluorinated benzyl analogs. The target compound has a computed clogP of approximately 1.91, a topological polar surface area (TPSA) of 68.0 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 2 rotatable bonds, fully compliant with Lipinski's Rule of Five [1]. In comparison, the non-fluorinated 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 28862-12-6) lacks the two fluorine atoms and consequently has a lower clogP and different electronic surface potential, affecting passive membrane permeability and target binding . The regioisomeric 2,6-difluorobenzyl variant (CAS 166196-11-8, CGP-47292) shares the same molecular formula and identical computed clogP and TPSA values; however, the dipole moment vector differs due to the altered fluorine geometry, which can influence molecular recognition at biological targets and crystal packing behavior during solid-form development .

Drug-likeness prediction Physicochemical profiling Lead optimization

Synthetic Versatility Advantage: Carboxylic Acid Handle as a Multipurpose Derivatization Point for Click Chemistry-Derived Libraries

The 4-carboxylic acid functional group provides a chemically orthogonal derivatization handle that distinguishes this compound from the corresponding 4-carboxamide (rufinamide-type end products) and 4-unsubstituted triazole analogs. The target compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 2,5-difluorobenzyl azide and propiolic acid (or its ester, followed by hydrolysis), a well-established click chemistry route [1]. The free carboxylic acid can be directly coupled to amines via standard amide bond-forming reactions (HATU, EDC/HOBt, etc.), converted to esters, reduced to the alcohol, or transformed into acyl halides—enabling rapid generation of diverse compound libraries for SAR exploration . In contrast, the 4-carboxamide analog (1-(2,5-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) has a capped functional group, limiting further derivatization to N-functionalization or hydrolysis back to the acid [2]. This synthetic versatility is particularly valuable in fragment-based drug discovery and PROTAC linker conjugation strategies, where the carboxylic acid serves as the attachment point for linker elongation.

Click chemistry Copper-catalyzed azide-alkyne cycloaddition (CuAAC) Combinatorial library synthesis

Metabolic Liability Differentiation: Carboxylic Acid vs. Carboxamide in the Rufinamide Pharmacophore Context

Within the rufinamide pharmacophore framework, the carboxylic acid form and the carboxamide form have diametrically opposed metabolic fates. Rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) is primarily metabolized by human carboxylesterases (hCE1) via hydrolysis to the corresponding carboxylic acid CGP-47292, its major inactive metabolite [1]. The carboxylic acid metabolite is then excreted renally (91% urinary excretion) without further significant Phase I metabolism [1]. For the 2,5-difluorobenzyl series, the carboxylic acid form (target compound) therefore represents the metabolic endpoint rather than the active parent—making it the appropriate reference standard for metabolite identification, quantification, and impurity profiling in bioanalytical method development [2]. Conversely, researchers seeking the pharmacologically active form would require the 2,5-difluorobenzyl-4-carboxamide, as explicitly claimed in US 4,789,680 [3].

Drug metabolism Carboxylesterase hydrolysis Pharmacokinetics

High-Value Application Scenarios for 1-[(2,5-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1338663-72-1)


Reference Standard for Bioanalytical Method Development Targeting 2,5-Difluorobenzyl-Triazole Metabolites

As the predicted carboxylic acid metabolite of the anticonvulsant 1-(2,5-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (the 2,5-difluoro regioisomer of rufinamide), this compound is the required reference standard for developing and validating LC-MS/MS or HPLC-UV methods for metabolite identification, pharmacokinetic profiling, and impurity quantification. Its procurement ensures isobaric differentiation from the more common 2,6-difluoro metabolite CGP-47292 (CAS 166196-11-8) during method development [1][2].

Key Building Block for Click Chemistry-Derived Compound Libraries in CNS Drug Discovery

The carboxylic acid handle at the triazole C4 position enables rapid amide coupling to generate diverse compound libraries for SAR exploration around the rufinamide/aralkyltriazole anticonvulsant pharmacophore. The 2,5-difluorobenzyl substitution pattern offers a patentably and pharmacologically distinct scaffold from the clinically exploited 2,6-difluoro series, potentially yielding novel sodium channel modulators with differentiated selectivity profiles [1][3].

Fragment-Based Drug Discovery Starting Point for Fluorine-Scanning SAR Campaigns

The combination of low molecular weight (239.18 Da), compliance with all Lipinski rules, and balanced clogP (~1.9) makes this compound an ideal fragment-sized starting point. Systematic replacement of the 2,5-difluorobenzyl group with other fluorination patterns (2,4-difluoro, 2,6-difluoro, 3,5-difluoro, etc.) enables fluorine-scanning SAR campaigns to map optimal fluorine geometry for target engagement, metabolic stability, and CNS penetration [2].

Synthetic Intermediate for Novel Aralkyltriazole Carboxamide APIs and Their Impurity Profiling

Per the synthetic route described in the organic synthesis literature, the carboxylic acid is the direct precursor to the corresponding carboxamide via acid chloride formation followed by ammonolysis. Procurement of the acid enables in-house synthesis of the 2,5-difluorobenzyl-triazole-4-carboxamide for pharmacological evaluation, as well as preparation of process-related impurities (esters, dimers, decarboxylated products) required for API impurity reference standard panels [4].

Quote Request

Request a Quote for 1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.